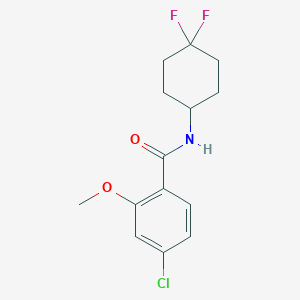

4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide

Beschreibung

4-Chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position, a methoxy group at the 2-position of the benzamide core, and a 4,4-difluorocyclohexyl group attached via the amide nitrogen. This compound combines electronic effects (chloro and methoxy groups) with steric and lipophilic contributions from the difluorocyclohexyl moiety, making it structurally distinct from related analogs.

Eigenschaften

IUPAC Name |

4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF2NO2/c1-20-12-8-9(15)2-3-11(12)13(19)18-10-4-6-14(16,17)7-5-10/h2-3,8,10H,4-7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNIAIDZKAPXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by reacting cyclohexanone with hydrogen fluoride and a suitable catalyst to introduce the difluoro groups.

Preparation of 4-chloro-2-methoxybenzoic acid: This can be achieved through the chlorination of 2-methoxybenzoic acid using thionyl chloride or another chlorinating agent.

Amidation Reaction: The final step involves the reaction of 4,4-difluorocyclohexylamine with 4-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted benzamides, oxidized or reduced derivatives, and hydrolyzed fragments such as 4-chloro-2-methoxybenzoic acid and 4,4-difluorocyclohexylamine.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its specific functional groups.

Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluorocyclohexyl groups may enhance binding affinity and specificity, while the methoxybenzamide moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Amine Group Influence : The 4,4-difluorocyclohexyl group (present in the target compound and compounds 108–111 ) introduces steric bulk and electron-withdrawing effects, which may reduce reaction yields compared to less bulky amines (e.g., 4-chlorophenyl in ). For instance, compound 110 (35% yield) suggests steric hindrance from the 4-hydroxyphenyl group lowers efficiency .

- Benzamide Substituents : The chloro and methoxy groups on the target compound contrast with analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, where a methyl group enhances fluorescence intensity . The electron-withdrawing chloro substituent may reduce fluorescence but improve stability.

Spectroscopic and Physical Properties

- Fluorescence : Analogs with methoxy/methyl groups (e.g., compound 3 in ) show strong fluorescence at pH 5 , whereas chloro substituents (as in the target compound) may quench fluorescence due to electron withdrawal.

Biologische Aktivität

4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide (CAS No. 2320220-15-1) is a synthetic organic compound that has attracted attention due to its unique chemical structure and potential biological activities. This compound features a chloro group, a difluorocyclohexyl moiety, and a methoxybenzamide structure, which may contribute to its interactions with biological targets.

The molecular formula for 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide is C14H16ClF2N O2, with a molecular weight of 303.73 g/mol. Its structural characteristics enhance its potential as a bioactive agent.

| Property | Value |

|---|---|

| IUPAC Name | 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide |

| Molecular Weight | 303.73 g/mol |

| CAS Number | 2320220-15-1 |

| Chemical Structure | Chemical Structure |

The biological activity of 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and difluorocyclohexyl groups may enhance binding affinity and specificity, while the methoxy group can modulate the compound's overall activity. This compound is hypothesized to act through:

- Enzyme Inhibition : Potentially inhibiting key enzymes involved in various metabolic pathways.

- Receptor Binding : Interacting with specific receptors that regulate physiological processes.

Case Study: Anti-HBV Activity

A study on a related compound, IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide), demonstrated notable anti-HBV activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. The mechanism involved increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication . This suggests that similar mechanisms could be explored for 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide.

Comparative Analysis with Similar Compounds

To understand the potential uniqueness of 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide, it is useful to compare it with other benzamide derivatives:

| Compound Name | IC50 (µM) Wild-Type HBV | IC50 (µM) Drug-Resistant HBV |

|---|---|---|

| IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide) | 1.99 | 3.30 |

| 5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide | Unknown | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.